molecular formula C22H15BrO6S B11406107 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate

Cat. No.: B11406107
M. Wt: 487.3 g/mol
InChI Key: OFKRMIDJSFHZMK-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system, which is fused with a methoxyphenyl group and a bromophenoxyacetate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized by the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzoxathiol intermediate.

    Formation of the Bromophenoxyacetate Moiety: The final step involves the esterification of the benzoxathiol intermediate with 4-bromophenoxyacetic acid under basic conditions, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the bromophenoxy group to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and phenols.

    Substitution: Azides, thiocyanates, and other substituted derivatives.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate
  • 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate
  • 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-iodophenoxy)acetate

Uniqueness

The uniqueness of 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-bromophenoxy)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the bromophenoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H15BrO6S

Molecular Weight

487.3 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-bromophenoxy)acetate

InChI

InChI=1S/C22H15BrO6S/c1-26-15-6-2-13(3-7-15)18-10-17(11-19-21(18)29-22(25)30-19)28-20(24)12-27-16-8-4-14(23)5-9-16/h2-11H,12H2,1H3

InChI Key

OFKRMIDJSFHZMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Br)SC(=O)O3

Origin of Product

United States

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